
CLOBETASOL PROPIONATE
Vue d'ensemble
Description
CLOBETASOL PROPIONATE is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in pharmaceutical formulations for the treatment of various skin conditions due to its ability to reduce inflammation and suppress immune responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CLOBETASOL PROPIONATE involves multiple steps, starting from the basic steroid structure. The process typically includes halogenation, hydroxylation, and esterification reactions. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and consistency. Quality control measures, including high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CLOBETASOL PROPIONATE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol.
Applications De Recherche Scientifique
Indications for Use
Clobetasol propionate is primarily indicated for:
- Corticosteroid-responsive dermatoses : These include conditions like eczema, dermatitis, and psoriasis.
- Plaque psoriasis : It is particularly effective in managing moderate to severe forms of this chronic skin disease.
- Ocular conditions : An ophthalmic formulation is used to treat post-operative inflammation and pain following ocular surgery .
Formulations and Delivery Methods
This compound is available in various formulations, including creams, ointments, gels, sprays, and shampoos. Each formulation has specific applications:
Formulation | Application | Indication |
---|---|---|
Cream (0.05%) | Topical application | Dermatoses, psoriasis |
Gel (0.05%) | Topical application | Psoriasis |
Spray (0.05%) | Topical application | Scalp psoriasis |
Shampoo (0.05%) | Topical application | Scalp psoriasis |
Ophthalmic suspension | Eye drops | Post-operative inflammation |
Efficacy Studies
Recent clinical studies have demonstrated the efficacy of this compound across different formulations:
- A study comparing two novel formulations of this compound (0.025% vs. 0.05%) found that both were effective in treating moderate-to-severe psoriasis, with the lower concentration showing a better systemic safety profile .
- In a double-blind vehicle-controlled study on scalp psoriasis, 81% of patients receiving the active drug achieved at least 50% clearing of lesions after two weeks compared to only 22% in the vehicle group .
Safety Profile
While this compound is generally well tolerated, it can cause local side effects such as burning or stinging sensations. Systemic side effects are rare but may include hypothalamic-pituitary-adrenal (HPA) axis suppression, particularly with prolonged use .
Case Study Insights
A clinical evaluation involving 378 patients highlighted that:
- Local side effects were observed in approximately 11% of patients using the active formulation compared to 10% with the vehicle.
- Morning cortisol levels were monitored; subnormal levels were noted in a small percentage of patients receiving this compound .
Novel Delivery Systems
Research into novel delivery systems for this compound has shown promising results:
- Microsponge gels : These formulations have demonstrated improved pharmacological activity with reduced side effects compared to traditional formulations .
- Nanogels : Chitin-based nanogels have been studied for their efficacy in enhancing drug delivery and minimizing systemic absorption while maintaining therapeutic effectiveness .
Summary of Findings
This compound remains a cornerstone in the treatment of various dermatological conditions due to its potent anti-inflammatory properties and versatility across formulations. Ongoing research continues to explore innovative delivery methods that enhance efficacy while minimizing potential adverse effects.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a cascade of molecular events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of specific genes. The result is the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clobetasol Propionate: Another potent corticosteroid with similar anti-inflammatory properties.
Betamethasone Dipropionate: Known for its strong anti-inflammatory and immunosuppressive effects.
Fluocinonide: A high-potency corticosteroid used in dermatology.
Uniqueness
This compound is unique due to its specific chemical structure, which confers high potency and selectivity for glucocorticoid receptors. This makes it particularly effective in reducing inflammation with minimal side effects compared to other corticosteroids.
Activité Biologique
Clobetasol propionate (CP) is a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various dermatological conditions, and safety profiles based on diverse research findings.
This compound exhibits strong glucocorticoid activity with minimal mineralocorticoid effects. It functions primarily by binding to the glucocorticoid receptor, leading to the modulation of gene expression that results in decreased inflammation and immune responses. The compound has been shown to selectively inhibit the cytochrome P450 enzyme CYP3A5, which plays a crucial role in drug metabolism and resistance in certain cancers. Clobetasol is particularly effective in inhibiting CYP3A5 with an IC50 value of 0.206 μM, while having a much higher IC50 value of 15.6 μM for CYP3A4, thus demonstrating a significant selectivity for CYP3A5 .
Efficacy in Dermatological Conditions
This compound is primarily indicated for treating various inflammatory skin disorders, including psoriasis and eczema. Recent studies have highlighted its efficacy:
- Psoriasis Treatment : A clinical trial comparing two formulations of this compound (0.025% vs. 0.05%) found that both formulations were effective in treating moderate-to-severe psoriasis, with the 0.025% formulation showing a better safety profile regarding hypothalamic-pituitary-adrenal (HPA) axis suppression .
- Chronic Eczema : In a study utilizing CP-loaded solid lipid nanoparticles, significant improvements were observed in inflammation and itching compared to standard treatments. The formulation demonstrated enhanced pharmacological activity with minimal side effects .
Safety Profile
The safety of this compound has been extensively studied, particularly concerning systemic absorption and potential side effects:
- HPA Axis Suppression : In trials, the incidence of abnormal ACTH stimulation tests was lower in patients treated with the 0.025% formulation compared to the 0.05% formulation, indicating less risk of HPA axis suppression .
- Adverse Effects : Most adverse events reported were mild, with decreased blood cortisol levels being the most common side effect across different formulations . The majority of patients tolerated the treatment well, with no severe adverse reactions attributed directly to this compound.
Case Studies
Several case studies have reinforced the findings related to the efficacy and safety of this compound:
- Case Study on Psoriasis : A 28-day study involving 88 patients demonstrated that both formulations of this compound resulted in significant clinical improvement without notable systemic side effects .
- Chronic Eczema Management : In another case involving chronic eczema patients treated with CP-loaded microsponge gel, significant reductions in inflammation and itching were reported, showcasing the potential for improved delivery systems in enhancing therapeutic outcomes .
Comparative Efficacy Data
The following table summarizes key findings from recent studies on this compound:
Study Focus | Formulation | Efficacy Outcome | Safety Profile |
---|---|---|---|
Psoriasis Treatment | 0.025% vs 0.05% | Comparable efficacy; better safety for 0.025% | Lower incidence of HPA suppression |
Chronic Eczema | CP-loaded SLN | Significant improvement in inflammation and itching | Minimal side effects |
CYP3A5 Inhibition | This compound | Selective CYP3A5 inhibition | Nontoxic at effective concentrations |
Propriétés
IUPAC Name |
[17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUOGMQLZIXBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClFO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860330 | |
Record name | 21-Chloro-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.